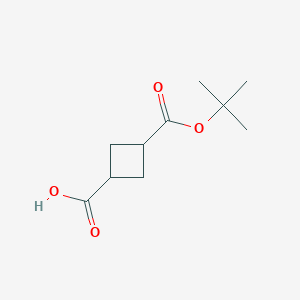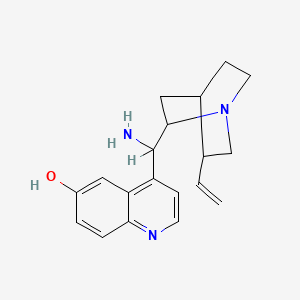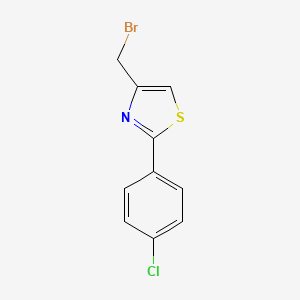
4-Bromomethyl-2-(4-chloro-phenyl)-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromomethyl-2-(4-chloro-phenyl)-thiazole (BMCT) is an organic compound belonging to the class of thiazoles, which are heterocyclic compounds containing a sulfur atom and four carbon atoms in a five-membered ring structure. It is a highly reactive compound and has been used in various scientific and industrial applications. In particular, it has been used in the synthesis of a variety of organic compounds, as a reagent for the synthesis of polymers, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Thiazole derivatives, including those structurally related to 4-Bromomethyl-2-(4-chloro-phenyl)-thiazole, have been the subject of significant research due to their diverse chemical and biological properties. The synthesis and transformation of thiazole derivatives, such as 4-phosphorylated 1,3-azoles, have been explored to understand their chemical behaviors and potential applications in creating bioactive molecules. Methods for synthesizing these derivatives often involve interactions between metallic derivatives of azoles and phosphorus halides, highlighting their versatility in organic synthesis (Abdurakhmanova et al., 2018).
Biological Activities and Applications
Research has shown that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These activities make thiazole a valuable scaffold in medicinal chemistry, leading to the development of new therapeutic agents. For example, thiazolidinone, a saturated form of thiazole, has been reviewed for its potential across various pharmacological activities due to the presence of sulfur and nitrogen in its five-member ring, which enhances its pharmacological properties (ArunlalV. et al., 2015).
Furthermore, thiazole and its derivatives have been incorporated into hybrid molecules for anticancer drug design, illustrating the compound's importance in the development of novel anticancer strategies. These hybrid molecules often combine thiazole with other biologically active scaffolds to enhance their therapeutic efficacy and specificity (Roszczenko et al., 2022).
Propiedades
IUPAC Name |
4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTMXFWQOUHDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)
![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)
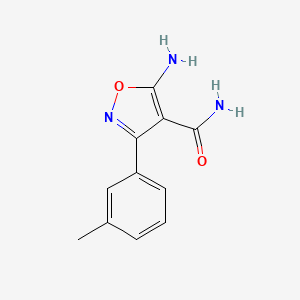
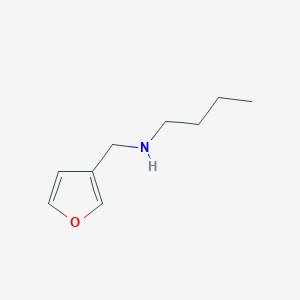
![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)
![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
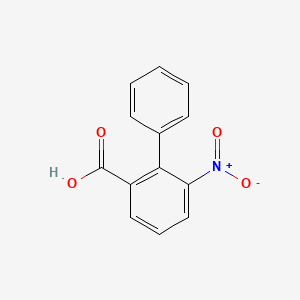
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
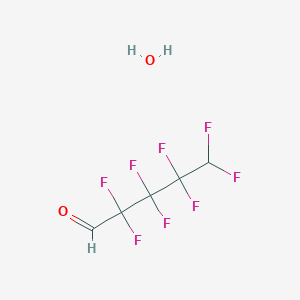
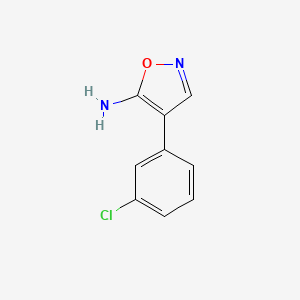
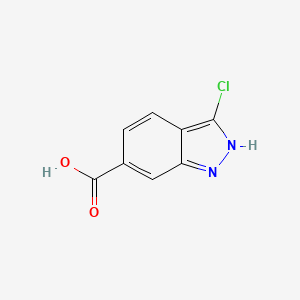
![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)
